molecular formula C12H15F3N4O B12227496 N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide

Cat. No.: B12227496
M. Wt: 288.27 g/mol
InChI Key: WXIAVENAKRGZHC-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting with the construction of the pyrrolidine and pyrimidine rings. The trifluoromethyl group is introduced through specific fluorination reactions. Common synthetic routes include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrimidine Ring: This involves condensation reactions between suitable amines and carbonyl compounds.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The pyrrolidine and pyrimidine rings contribute to the overall molecular stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and prolinol.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as pyrimidinamine derivatives.

Uniqueness

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and pyrimidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C12H15F3N4O/c1-8(20)18(2)9-3-4-19(6-9)11-5-10(12(13,14)15)16-7-17-11/h5,7,9H,3-4,6H2,1-2H3

InChI Key

WXIAVENAKRGZHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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